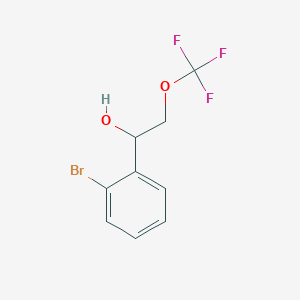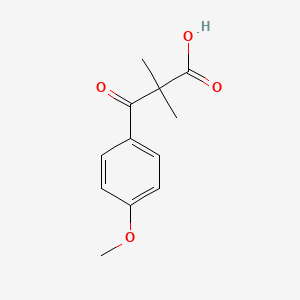
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indazole derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Methoxycarbonylation: The methoxycarbonyl group is added using reagents like dimethyl carbonate or methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to avoid side reactions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
科学的研究の応用
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: Incorporated into polymers and materials for enhanced properties.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: Used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances binding affinity to biological targets, while the indazole core interacts with enzymes or receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Fluoroindazole: Lacks the methoxycarbonyl and carboxylic acid groups.
4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid: Lacks the fluorine atom.
5-Fluoro-1H-indazole-3-carboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which confer distinct chemical and biological properties
特性
分子式 |
C10H7FN2O4 |
|---|---|
分子量 |
238.17 g/mol |
IUPAC名 |
5-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O4/c1-17-10(16)6-4(11)2-3-5-7(6)8(9(14)15)13-12-5/h2-3H,1H3,(H,12,13)(H,14,15) |
InChIキー |
FYCZRGSOCNGJAK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC2=C1C(=NN2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


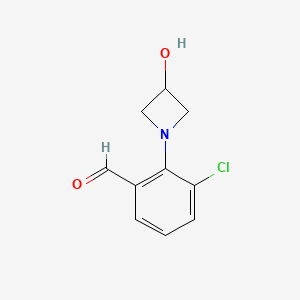
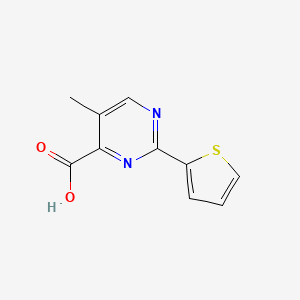


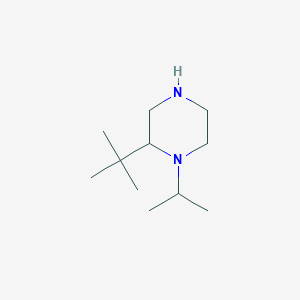
![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)
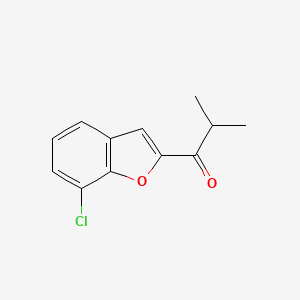
![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
![N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B13202230.png)
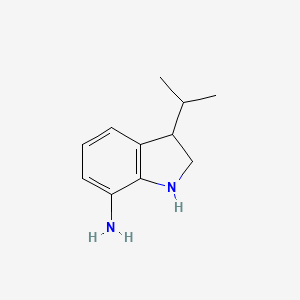
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
